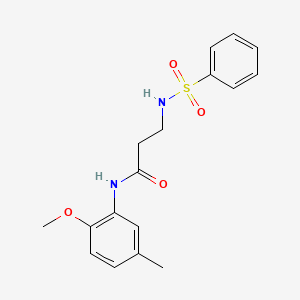
(4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine, also known as BAM, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. BAM belongs to the class of phenethylamines and is structurally similar to other psychoactive substances such as amphetamines and MDMA.
作用机制
The exact mechanism of action of (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine is not fully understood, but it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a serotonin 5-HT2A receptor agonist. These mechanisms of action are similar to other psychoactive substances such as MDMA and amphetamines.
Biochemical and Physiological Effects
(4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which may contribute to its therapeutic effects. Additionally, (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine has been shown to increase heart rate and blood pressure, which may have implications for its use in clinical settings.
实验室实验的优点和局限性
One of the advantages of (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine is its high potency and selectivity for its target receptors. This makes it a useful tool for studying the effects of serotonin, norepinephrine, and dopamine on behavior and physiology. However, the high potency of (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine also presents a challenge in dosing and ensuring the safety of lab animals.
未来方向
There are several future directions for research on (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine. One area of interest is its potential use in combination with other psychoactive substances for the treatment of mental health disorders. Additionally, further studies are needed to fully understand the mechanism of action of (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine and its effects on behavior and physiology. Finally, the safety and efficacy of (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine in human clinical trials need to be evaluated to determine its potential as a therapeutic agent.
Conclusion
In conclusion, (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine is a novel psychoactive substance that has shown promise for its potential therapeutic applications in the treatment of mental health disorders. Its high potency and selectivity for its target receptors make it a useful tool for studying the effects of serotonin, norepinephrine, and dopamine on behavior and physiology. Further research is needed to fully understand the mechanism of action of (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine and its effects on behavior and physiology, as well as its safety and efficacy in human clinical trials.
合成方法
The synthesis of (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine involves a multi-step process that starts with the reaction of 4-bromo-2-methylphenol with 2,4-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with ammonium acetate to form the final product, (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine. This synthesis method has been optimized to yield high purity and yield of (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine.
科学研究应用
(4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). In preclinical studies, (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine has shown promising results in reducing depressive-like behaviors and anxiety-related behaviors in animal models. Additionally, (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine has been shown to enhance fear extinction learning, which may have implications for the treatment of PTSD.
属性
IUPAC Name |
4-bromo-N-[(2,4-dimethoxyphenyl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-11-8-13(17)5-7-15(11)18-10-12-4-6-14(19-2)9-16(12)20-3/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRZOJOMVSHOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5869223.png)
![N-(2,4-dimethylphenyl)-N'-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]guanidine](/img/structure/B5869231.png)
![3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5869235.png)



![3,4-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5869271.png)
![2-[(3,5-dimethylbenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5869275.png)
![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5869285.png)
![N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5869291.png)


![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5869333.png)
